Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF
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Overview
Description
Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been modified to enhance its stability and binding affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF involves multiple steps, including the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific modifications, such as the incorporation of D-tryptophan, IAmp, and m-I-tyrosine, are introduced during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds present in the peptide structure.
Substitution: Substitution reactions can be performed to introduce different functional groups or isotopic labels.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted analogs with modified functional groups. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction with somatostatin receptors.
Medicine: Investigated for its potential therapeutic applications in treating endocrine disorders and certain types of cancer.
Industry: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). This binding inhibits the activity of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activities. These molecular interactions result in the modulation of various cellular processes, including hormone secretion, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Des-AA1,2,5-[D-Trp8,IAmp9]SRIF (CH-275)
- Des-AA1,2,5-[D-Trp8,Tyr11]SRIF
- Des-AA1,4,5,13-[Tyr2,D-Trp8]-SRIF
- Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF
Uniqueness
Des-AA1,2,5-[D-Trp8,IAmp9,m-I-Tyr11]Cbm-SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan, IAmp, and m-I-tyrosine. These modifications enhance its binding affinity and selectivity for somatostatin receptor type 1, making it a valuable tool for receptor binding studies and potential therapeutic applications .
Properties
Molecular Formula |
C74H96IN15O15S2 |
---|---|
Molecular Weight |
1626.7 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-13-[(4-hydroxy-2-iodophenyl)methyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxamide |
InChI |
InChI=1S/C74H96IN15O15S2/c1-40(2)79-35-46-24-22-45(23-25-46)31-57-70(101)89-62(41(3)92)73(104)86-58(32-47-26-27-49(94)34-51(47)75)71(102)90-63(42(4)93)74(105)87-60(37-91)72(103)88-61(64(78)95)39-107-106-38-52(77)65(96)81-54(21-13-14-28-76)66(97)82-55(29-43-15-7-5-8-16-43)67(98)83-56(30-44-17-9-6-10-18-44)68(99)85-59(69(100)84-57)33-48-36-80-53-20-12-11-19-50(48)53/h5-12,15-20,22-27,34,36,40-42,52,54-63,79-80,91-94H,13-14,21,28-33,35,37-39,76-77H2,1-4H3,(H2,78,95)(H,81,96)(H,82,97)(H,83,98)(H,84,100)(H,85,99)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H,90,102)/t41-,42-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1 |
InChI Key |
LLJHRJNXPMGDKL-JFAFYCKWSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)[C@@H](C)O)CC7=C(C=C(C=C7)O)I)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)N)CO)C(C)O)CC7=C(C=C(C=C7)O)I)C(C)O |
Origin of Product |
United States |
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